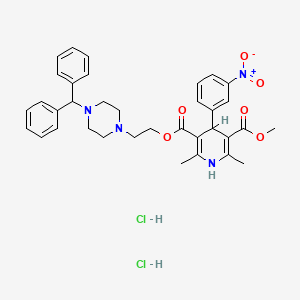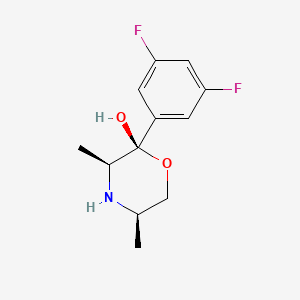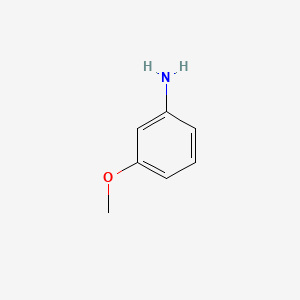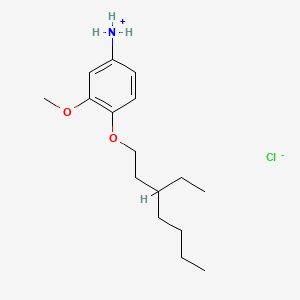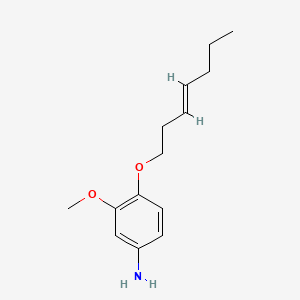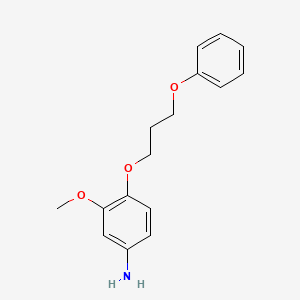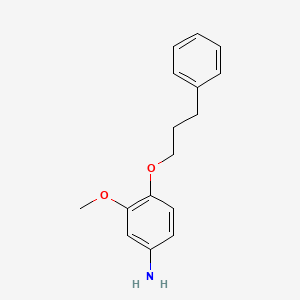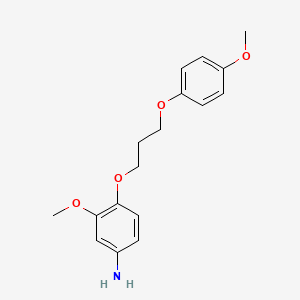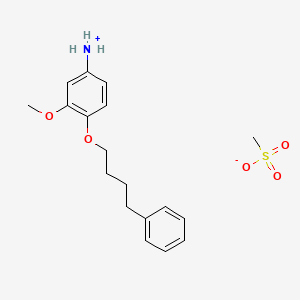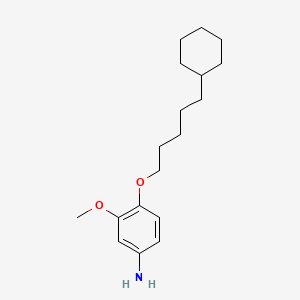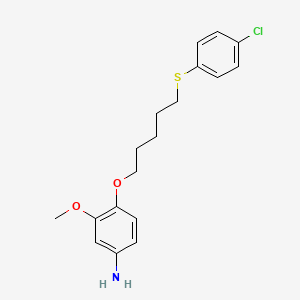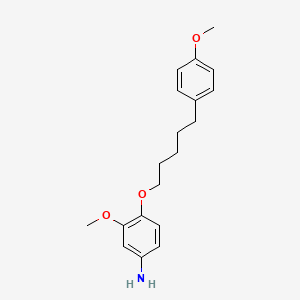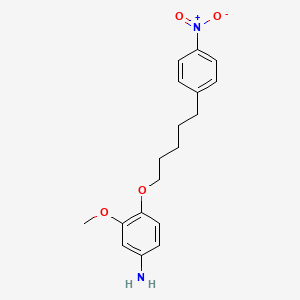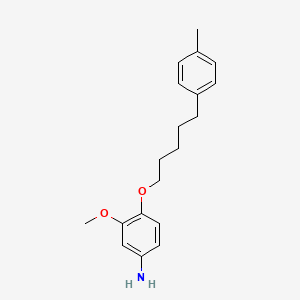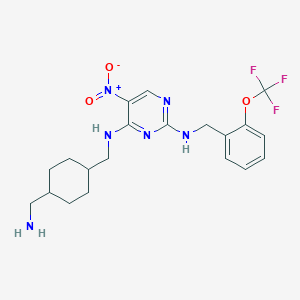
Inhibidor de PKC-theta
Descripción general
Descripción
PKC-theta inhibitor is a serine/threonine kinase that belongs to the novel PKC subfamily . It is highly expressed in skeletal muscle cells, platelets, and T lymphocytes, where it controls several essential cellular processes such as survival, proliferation, and differentiation . PKC-theta inhibitor has been extensively studied for its role in the immune system, where its translocation to the immunological synapse plays a critical role in T cell activation .
Synthesis Analysis
The synthesis of PKC-theta inhibitors involves the use of structure-based drug design . A novel PKC-theta inhibitor (nPKC-θi2) was developed that specifically inhibits nuclear translocation of PKC-theta without interrupting normal signaling in healthy T cells .
Molecular Structure Analysis
The PKC family, which includes the PKC-theta inhibitor, is classified into three subfamilies based on their structure and ability to respond to calcium and/or diacylglycerol (DAG) . The novel PKC-theta isoform is different from other PKC isoforms since its physiological expression is limited to a few types of cells .
Chemical Reactions Analysis
PKC-theta inhibitor 1 is the PKC-theta inhibitor with a Ki value of 6 nM, and it inhibits IL-2 production in vivo with an IC50 of 0.19 μM . PKC-theta inhibitor 1 demonstrates a reduction of symptoms in a mouse model of multiple sclerosis .
Aplicaciones Científicas De Investigación
Tratamiento del Cáncer
PKC-theta juega un papel significativo en la activación y proliferación de células T, las cuales son cruciales en la progresión del cáncer. Los inhibidores que se dirigen a PKC-theta pueden interrumpir estos procesos, potencialmente deteniendo el crecimiento tumoral y la metástasis. Por ejemplo, la focalización selectiva de la translocación nuclear de PKC-theta ha mostrado ser prometedora para reducir las firmas genéticas mesenquimales y revitalizar las células T CD8+ disfuncionales en cánceres resistentes a la inmunoterapia . Además, las funciones emergentes de PKC-theta en varios cánceres sugieren que su inhibición podría llevar a una proliferación, migración e invasión celular aberrantes, mitigando así el fenotipo maligno .
Enfermedades Neurológicas
Los inhibidores de PKC-theta han estado implicados en el tratamiento de enfermedades neurológicas. La función de la enzima en la función de las células T sugiere que su inhibición podría modular las respuestas inflamatorias en el sistema nervioso central. Esta modulación tiene implicaciones terapéuticas potenciales para enfermedades como el Alzheimer, donde la disregulación de PKC-theta está relacionada con la disfunción sináptica y el declive cognitivo .
Enfermedades Cardiovasculares
En las enfermedades cardiovasculares, PKC-theta está involucrado en las respuestas cardíacas y la remodelación. Su inhibición podría regular estos procesos, ofreciendo una estrategia terapéutica para afecciones como la insuficiencia cardíaca y las complicaciones cardiovasculares inducidas por la hiperglucemia .
Inmunoterapia
Los inhibidores de PKC-theta se han estudiado por su papel en la mejora de la eficacia de las inmunoterapias. Al inhibir selectivamente PKC-theta, los investigadores buscan reducir la resistencia a los tratamientos de inmunoterapia, particularmente en cánceres metastásicos . Este enfoque podría revitalizar las células T que se han vuelto disfuncionales debido a la progresión crónica del cáncer.
Regulación de las Células T
La regulación de la activación y diferenciación de las células T es un aspecto crítico de la respuesta inmunitaria. Los inhibidores de PKC-theta pueden modular el comportamiento de las células T, influyendo en las funciones de las células T efectoras y reguladoras. Esta modulación es vital para mantener la homeostasis inmunitaria y prevenir las respuestas autoinmunitarias .
Enfermedades Inflamatorias
El papel de PKC-theta en la activación de las células T también se extiende a las enfermedades inflamatorias. Su inhibición podría suprimir las respuestas inflamatorias de las células T al mismo tiempo que mejora la función supresora de las células T reguladoras (Tregs), ofreciendo un enfoque terapéutico dual para tratar las afecciones autoinmunitarias e inflamatorias .
Mecanismo De Acción
Target of Action
The primary target of PKC-theta inhibitors is Protein Kinase C theta (PKCθ) . PKCθ is a serine/threonine kinase that belongs to the novel PKC subfamily . It plays a critical role in several essential cellular processes such as survival, proliferation, and differentiation . PKCθ is also a key player in carcinogenesis, exerting both promotive and suppressive effects on tumor cell growth and metastasis .
Mode of Action
PKC-theta inhibitors, like Compound 20 (C20), selectively inhibit the nuclear translocation of PKCθ . PKCθ inhibitors block the catalytic activity of PKC enzymes, such as PKCα, PKCβ, PKCθ, and PKCδ . This inhibition leads to the suppression of pathways like PKC/ERK1/2 and PKC/NF-κB .
Biochemical Pathways
PKCθ is involved in multiple signal transduction pathways that turn environmental cues into cellular actions . PKCθ controls T cell activation, survival, and differentiation . Inhibition of PKCθ leads to a significant reduction in the number of immune cells infiltrating the heart, as well as necrosis and fibrosis .
Pharmacokinetics
One study showed that pkcθ inhibitor 1 inhibits il-2 production in vivo with an ic50 of 019 μM . This suggests that PKCθ inhibitors can effectively penetrate tissues and reach their target cells.
Result of Action
The inhibition of PKCθ leads to a significant reduction in the number of immune cells infiltrating the heart, as well as necrosis and fibrosis . This results in a reduction of symptoms in a mouse model of multiple sclerosis . In cancer, high PKCθ expression leads to aberrant cell proliferation, migration, and invasion, resulting in a malignant phenotype . The inhibition of PKCθ can reduce these effects .
Safety and Hazards
Direcciones Futuras
The recent development and application of PKC-theta inhibitors in the context of autoimmune diseases could benefit the emergence of treatment for cancers in which PKC-theta has been implicated . A compound precision designed by Exscientia and in-licensed by Bristol Myers Squibb in August 2021, has entered Phase 1 clinical trials in the United States .
Análisis Bioquímico
Biochemical Properties
PKC-theta inhibitors interact with various enzymes, proteins, and biomolecules to exert their effects. One such inhibitor, EXS4318, has shown high selectivity and potency against PKC-theta. This inhibitor binds to the catalytic domain of PKC-theta, preventing its activation and subsequent phosphorylation of downstream targets. The interaction between PKC-theta inhibitors and PKC-theta is highly specific, minimizing off-target effects and ensuring effective modulation of T-cell function .
Cellular Effects
PKC-theta inhibitors have significant effects on various cell types and cellular processes. In T-cells, these inhibitors downregulate the production of interleukin-2 (IL-2) by inhibiting the activation of transcription factors such as nuclear factor-kappa B (NF-kappa B) and nuclear factor of activated T-cells (NF-AT). This results in reduced T-cell proliferation and activation, which is beneficial in treating autoimmune diseases . Additionally, PKC-theta inhibitors can modulate the balance between regulatory T-cells (Tregs) and effector T-cells (Teffs), further influencing immune responses .
Molecular Mechanism
The molecular mechanism of PKC-theta inhibitors involves binding to the catalytic domain of PKC-theta, preventing its activation by diacylglycerol and phosphatidylserine. This inhibition blocks the phosphorylation of downstream targets, such as CARMA/BCL10/MALT (CBM) signaling complex, which is essential for T-cell activation . By inhibiting PKC-theta, these inhibitors reduce the activation of transcription factors NF-kappa B and NF-AT, leading to decreased IL-2 production and T-cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PKC-theta inhibitors can vary over time. Studies have shown that these inhibitors maintain their stability and potency over extended periods, ensuring consistent modulation of T-cell function . Long-term exposure to PKC-theta inhibitors has been observed to result in sustained suppression of T-cell activation and proliferation, with minimal degradation of the compound .
Dosage Effects in Animal Models
The effects of PKC-theta inhibitors in animal models vary with different dosages. At low doses, these inhibitors effectively reduce T-cell activation and proliferation without causing significant adverse effects . At higher doses, PKC-theta inhibitors may exhibit toxic effects, such as impaired immune responses and increased susceptibility to infections . It is crucial to determine the optimal dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
PKC-theta inhibitors are involved in various metabolic pathways, including the inhibition of glycolysis and the tricarboxylic acid (TCA) cycle. These inhibitors also affect the pentose phosphate pathway, fatty acid oxidation, and cholesterol transport . By modulating these metabolic pathways, PKC-theta inhibitors can influence cellular energy production and overall metabolic flux .
Transport and Distribution
PKC-theta inhibitors are transported and distributed within cells and tissues through specific transporters and binding proteins. These inhibitors localize primarily in T-cells, where they exert their effects on T-cell activation and function . The distribution of PKC-theta inhibitors within tissues is influenced by their binding affinity to PKC-theta and other cellular components .
Subcellular Localization
The subcellular localization of PKC-theta inhibitors is primarily within the cytoplasm and at the immunological synapse, where PKC-theta is activated. These inhibitors target the catalytic domain of PKC-theta, preventing its translocation to the plasma membrane and subsequent activation . By inhibiting PKC-theta at these specific subcellular locations, these inhibitors effectively modulate T-cell activation and immune responses .
Propiedades
IUPAC Name |
4-N-[[4-(aminomethyl)cyclohexyl]methyl]-5-nitro-2-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N6O3/c21-20(22,23)32-17-4-2-1-3-15(17)11-26-19-27-12-16(29(30)31)18(28-19)25-10-14-7-5-13(9-24)6-8-14/h1-4,12-14H,5-11,24H2,(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOWATVSFKRXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CNC2=NC(=NC=C2[N+](=O)[O-])NCC3=CC=CC=C3OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



